4-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a synthetic organic compound with significant research interest due to its potential applications in various fields such as chemistry, biology, and medicine. The compound's multi-ring structure with chlorine substitutions and triazole rings makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione typically involves multiple steps, including the formation of the triazole ring, chlorination of the benzyl group, and subsequent cyclization to form the tricyclic core. Key reactions include:
Formation of the Triazole Ring: This step can be achieved through cycloaddition reactions, often using azides and alkynes under copper-catalyzed conditions.
Chlorination of the Benzyl Group: Chlorine atoms are introduced to the benzyl group using reagents like thionyl chloride (SOCl2) or chlorine gas (Cl2) under controlled conditions.
Cyclization: The final cyclization step typically involves the use of strong acids or bases to induce ring closure and formation of the tricyclic core.
Industrial Production Methods: For industrial-scale production, the synthesis needs to be optimized for efficiency and yield. This might involve:
Use of Catalysts: Efficient catalysts to speed up reactions and improve yields.
Solvent Selection: Choosing appropriate solvents that can dissolve all reactants and are compatible with reaction conditions.
Reaction Temperature and Pressure: Controlling these parameters to ensure consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the triazole ring or benzyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols or amines under specific conditions.
Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles (e.g., amines, thiols) in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituents: Amines, thiols, and other nucleophiles in the presence of base or acid catalysts.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. Oxidation might lead to ketones or carboxylic acids, reduction to alcohols or amines, and substitution to various benzyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a precursor or intermediate in synthesizing other complex organic molecules. Its unique structure is exploited in developing new chemical entities for various applications.
Biology and Medicine: 4-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione has shown potential as an antimicrobial and antifungal agent, given the presence of the triazole ring, a known pharmacophore in many antifungal drugs.
Industry: The compound's stability and reactivity make it suitable for use in the development of materials with specific properties, such as polymers or coatings with antimicrobial functions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of essential enzymes or interaction with specific molecular targets in pathogens or cells.
Molecular Targets: The triazole ring can inhibit cytochrome P450 enzymes, which are critical for the biosynthesis of ergosterol in fungal cell membranes.
Pathways Involved: The compound disrupts the synthesis of essential biomolecules, leading to cell dysfunction and death in target pathogens.
Comparison with Similar Compounds
1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole: Shares the triazole and dichlorobenzyl moieties but lacks the tricyclic structure.
Fluconazole: A triazole antifungal with a simpler structure and similar mechanism of action targeting cytochrome P450 enzymes.
Itraconazole: Another triazole antifungal with a complex structure and broad-spectrum activity.
Unique Aspects: The presence of the oxa-azatricyclic core in 4-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione distinguishes it from simpler triazole compounds, potentially offering unique binding properties and enhanced biological activity.
Conclusion
4-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a compound of significant interest in scientific research. Its unique structure and reactivity pave the way for diverse applications in chemistry, biology, medicine, and industry. Through understanding its synthesis, reactions, and applications, researchers can harness its potential for innovative solutions to various challenges.
Properties
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3/c18-9-2-1-8(10(19)5-9)6-22-7-20-17(21-22)23-15(24)13-11-3-4-12(26-11)14(13)16(23)25/h1-2,5,7,11-14H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGQOPWOOWXJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=N4)CC5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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